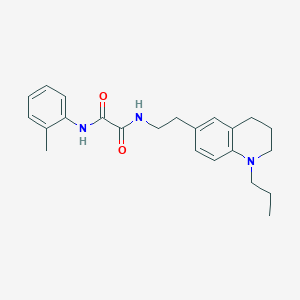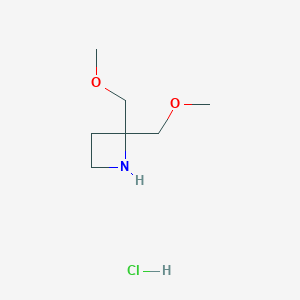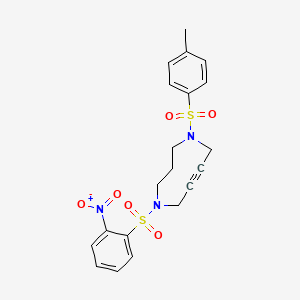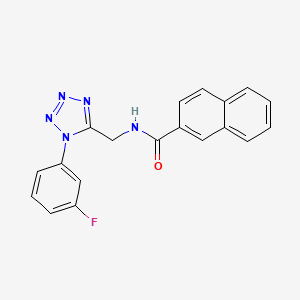
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide, also known as CX-5461, is a small-molecule inhibitor of RNA polymerase I transcription. It was initially identified as a potential anticancer agent due to its ability to selectively target cancer cells that are dependent on ribosomal DNA (rDNA) transcription for survival. Since then, CX-5461 has been the subject of extensive scientific research, which has provided insights into its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.
作用机制
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the downregulation of ribosome biogenesis and the induction of DNA damage response pathways, which ultimately results in cell death. N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide has also been shown to induce the formation of G-quadruplex structures in the rDNA promoter, which may contribute to its selective targeting of cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide has been shown to induce DNA damage response pathways, including the activation of p53 and ATM, which are involved in the regulation of cell cycle progression and apoptosis. It has also been shown to induce the expression of pro-apoptotic genes, such as PUMA and NOXA, and to downregulate the expression of anti-apoptotic genes, such as BCL-2 and MCL-1. N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide has been shown to have minimal effects on normal cells, which suggests that it may have a favorable safety profile.
实验室实验的优点和局限性
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide has several advantages for lab experiments, including its selectivity for cancer cells, its ability to induce DNA damage response pathways, and its potential as an anticancer agent. However, N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide also has several limitations, including its relatively low potency and its potential to induce off-target effects.
未来方向
There are several future directions for research on N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide, including the development of more potent analogs and the identification of biomarkers that can predict response to treatment. Other potential areas of research include the combination of N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide with other anticancer agents, the investigation of its effects on tumor microenvironment, and the development of strategies to overcome resistance to treatment. Overall, N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide represents a promising candidate for the development of novel anticancer therapies, and further research is needed to fully explore its potential.
合成方法
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-cyanooxan-4-yl chloride with 4-phenylcyclohexanone, followed by the addition of ammonia and the formation of the corresponding amide. The final product can be obtained through recrystallization and purification steps.
科学研究应用
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that are dependent on rDNA transcription for survival, which makes it a promising candidate for the treatment of various types of cancer. N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide has been shown to be effective in preclinical models of hematological malignancies, including acute myeloid leukemia and multiple myeloma, as well as solid tumors, such as breast cancer and glioblastoma.
属性
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c20-14-19(10-12-23-13-11-19)21-18(22)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-5,16-17H,6-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFYFKZNSZZKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-yl)-4-phenylcyclohexane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2826847.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2826850.png)
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2826851.png)
![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)


![2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2826860.png)

![Ethyl 4-[[2-[[1-oxo-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2826864.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2826865.png)


